(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone
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Overview
Description
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolidine ring: Starting with a suitable pyrrolidine precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the chloropyridinyl group: The chloropyridinyl group can be introduced via nucleophilic substitution reactions.
Attachment of the chlorothiophenyl group: The chlorothiophenyl group can be attached through coupling reactions, such as Suzuki or Stille coupling.
Final assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group or the chloropyridinyl group.
Substitution: The chloropyridinyl and chlorothiophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Industry
Agrochemicals: Possible applications as a pesticide or herbicide.
Polymers: Used in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- **(3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
- **(5-Chlorothiophen-2-yl)methanone
Uniqueness
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(5-chlorothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c15-10-7-17-5-3-11(10)20-9-4-6-18(8-9)14(19)12-1-2-13(16)21-12/h1-3,5,7,9H,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNGNJXQDHQWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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